1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride
CAS No.: 61695-08-7
Cat. No.: VC2833737
Molecular Formula: C12H20Cl2N2O
Molecular Weight: 279.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61695-08-7 |
|---|---|
| Molecular Formula | C12H20Cl2N2O |
| Molecular Weight | 279.2 g/mol |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H |
| Standard InChI Key | XXSIXSNQSIRYFR-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl |
Introduction
Chemical Properties and Structure
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is an organic compound with the following key properties:
| Property | Value |
|---|---|
| CAS Number | 61695-08-7 |
| Molecular Formula | C12H20Cl2N2O |
| Molecular Weight | 279.2 g/mol |
| Chemical Classification | Aminoheteroaryl compound |
| Physical Form | Crystalline solid |
| Structural Features | Pyrrolidine ring with 3-position amine, 4-methoxybenzyl group at N1 position |
| Salt Form | Dihydrochloride |
The compound features a five-membered pyrrolidine ring with an amine group at the 3-position, while the nitrogen atom of the pyrrolidine ring is substituted with a 4-methoxybenzyl group. The dihydrochloride salt formation enhances its solubility in polar solvents, making it suitable for various laboratory applications.
The structure consists of three key components:
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A pyrrolidine core (saturated five-membered nitrogen-containing heterocycle)
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A primary amine substituent at the 3-position of the pyrrolidine ring
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A 4-methoxybenzyl group attached to the pyrrolidine nitrogen
Stereochemistry and Isomeric Forms
The compound contains a chiral center at the 3-position of the pyrrolidine ring, resulting in two possible stereoisomers:
| Isomer | CAS Number | Notes |
|---|---|---|
| (R)-1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride | N/A | Higher optical rotation values in specific applications |
| (S)-1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride | N/A | Different binding properties to certain receptors |
| Racemic mixture | 61695-08-7 | Contains equal amounts of both enantiomers |
The stereochemistry plays a significant role in the compound's biological activity, as the different enantiomers may exhibit varying affinities for biological targets. Research has shown that enantiomerically pure forms of the compound have applications in developing stereoselective synthetic methodologies .
Synthesis and Preparation
The synthesis of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves multiple steps of organic reactions. Several synthetic routes have been documented in the literature:
Standard Synthetic Route
The standard synthesis typically involves:
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Starting with a commercially available pyrrolidin-3-one or pyrrolidine-3-carboxylic acid
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Reductive amination or functional group transformation to introduce the amine at the 3-position
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N-alkylation of the pyrrolidine nitrogen with 4-methoxybenzyl halide
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Salt formation with hydrochloric acid to yield the dihydrochloride salt
The reaction conditions are carefully controlled to maximize yield and purity, with temperature, solvent selection, and reaction time being critical parameters.
Alternative Synthesis Methods
Alternative routes may involve:
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Starting from a 3-amino-pyrrolidine and subsequently introducing the 4-methoxybenzyl group
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Employing protecting group strategies to selectively functionalize the different nitrogen atoms
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Using microwave-assisted synthesis to shorten reaction times and improve yields
Applications in Medicinal Chemistry
The compound serves as a valuable building block in medicinal chemistry due to its unique structural features:
Synthetic Intermediate
As a synthetic intermediate, it facilitates the creation of complex molecular structures with potential biological activity. The primary amine group provides a versatile handle for further functionalization through various reactions:
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Amide formation
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Urea/thiourea synthesis
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Imine/reductive amination
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Sulfonamide formation
These transformations allow medicinal chemists to create diverse libraries of compounds for biological screening.
Pharmacological Research
In pharmacological research, derivatives of this compound have been investigated for their potential activity across several therapeutic areas:
| Therapeutic Area | Potential Application |
|---|---|
| Neuropharmacology | Neurotransmitter receptor modulators |
| Immunology | Anti-inflammatory agents |
| Oncology | Enzyme inhibitors in cancer pathways |
| Infectious Diseases | Antimicrobial scaffold development |
The pyrrolidine structure suggests potential activity at various receptors commonly targeted in pharmacology, particularly those involving neurotransmitter systems like serotonin or dopamine receptors.
Research Applications and Development
The compound has found applications in various research contexts:
Pharmaceutical Development
Several research programs have utilized 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride or its derivatives as starting points for drug discovery efforts:
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As core structures in central nervous system (CNS) drug discovery
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As building blocks for enzyme inhibitor development
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In the design of receptor modulators with improved selectivity profiles
The versatility of this scaffold makes it valuable in exploring structure-activity relationships across different therapeutic targets .
Comparative Studies with Structural Analogues
Structural analogues with different substituents have been synthesized and compared:
| Compound | Structural Difference | Notable Properties |
|---|---|---|
| 1-(3-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride | Methoxy group at 3-position | Different receptor binding profile |
| 1-(4-Trifluoromethyl-benzyl)-pyrrolidin-3-ylamine dihydrochloride | Trifluoromethyl instead of methoxy | Enhanced metabolic stability |
| Pyrrolidin-3-amine dihydrochloride | No benzyl group | Simpler structure, different pharmacokinetics |
| (2,5-Dichloro-benzyl)-pyrrolidin-3-yl-amine hydrochloride | Dichlorobenzyl instead of methoxybenzyl | Modified electronic properties |
These comparative studies help researchers understand how structural modifications influence pharmacodynamic and pharmacokinetic properties .
Physical and Chemical Properties
The physical and chemical characteristics of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride influence its handling, storage, and application in research settings:
Solubility Profile
| Solvent | Solubility |
|---|---|
| Water | Highly soluble (>50 mg/mL) |
| Methanol | Highly soluble |
| Ethanol | Moderately soluble |
| Dimethyl sulfoxide (DMSO) | Highly soluble |
| Dichloromethane | Poorly soluble |
| Diethyl ether | Insoluble |
The dihydrochloride salt formation significantly enhances water solubility compared to the free base form, making it suitable for various biological assays and aqueous reaction conditions.
Stability Considerations
The compound exhibits good stability under standard laboratory conditions but requires consideration of the following factors:
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Moisture sensitivity: Hygroscopic properties necessitate storage in a dry environment
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Light exposure: Should be protected from prolonged light exposure
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Temperature: Best stored at 2-8°C for long-term stability
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pH stability: Most stable in slightly acidic to neutral conditions
Understanding these stability parameters is essential for ensuring the integrity of the compound during storage and experimental procedures .
Analytical Methods and Characterization
Several analytical techniques are employed for the characterization and quality control of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR provides information about proton environments
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¹³C NMR confirms carbon framework
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2D techniques (COSY, HSQC, HMBC) help with complete structure elucidation
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Mass Spectrometry:
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Molecular weight confirmation
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Fragmentation pattern analysis
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High-resolution mass spectrometry for molecular formula verification
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Infrared Spectroscopy:
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Identification of functional groups (N-H, C-O-C stretching)
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Salt form confirmation
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Purity determination
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Separation of stereoisomers
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Stability-indicating assays
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Thin-Layer Chromatography (TLC):
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Reaction monitoring
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Identity confirmation
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Preliminary purity assessment
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These analytical methods ensure the identity, purity, and quality of the compound for research applications .
| Hazard Category | Classification |
|---|---|
| Acute Toxicity | Category 4 (Oral) |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
The compound should be handled with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation .
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